Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide
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Overview
Description
Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines the properties of salicylates and dimethylaminopropionyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide typically involves the reaction of ethyl salicylate with 3-dimethylaminopropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form the methiodide salt. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methiodide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and shares some structural similarities.
Methyl salicylate: Known for its use in topical pain relief, it shares the salicylate moiety with Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide.
Uniqueness
This compound is unique due to its combination of salicylate and dimethylaminopropionyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
73680-82-7 |
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Molecular Formula |
C15H23IN2O4 |
Molecular Weight |
422.26 g/mol |
IUPAC Name |
[3-(4-ethoxycarbonyl-3-hydroxyanilino)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H22N2O4.HI/c1-5-21-15(20)12-7-6-11(10-13(12)18)16-14(19)8-9-17(2,3)4;/h6-7,10H,5,8-9H2,1-4H3,(H-,16,18,19,20);1H |
InChI Key |
DHJLBAOPVCZOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)CC[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
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